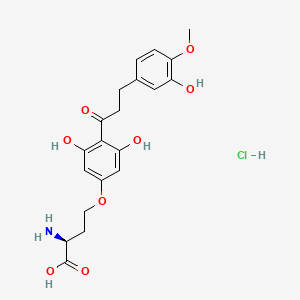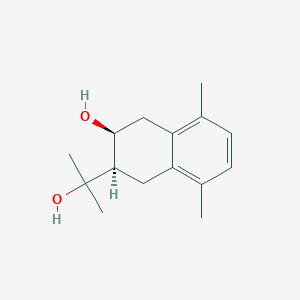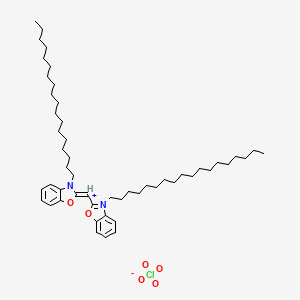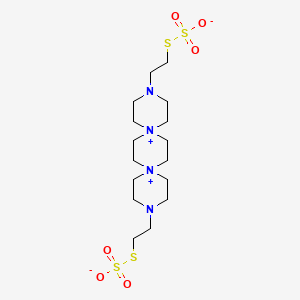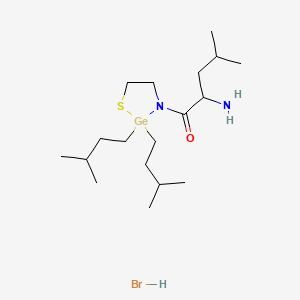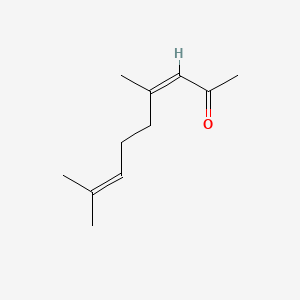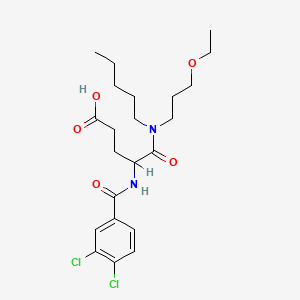
(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichlorobenzoyl and ethoxypropyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 3,4-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the amide linkage. The subsequent steps involve the introduction of the ethoxypropyl and pentylamino groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid can be compared with similar compounds such as:
Ethyl acetoacetate: Used in organic synthesis and known for its keto-enol tautomerism.
(2E)-2-Butenedioic acid compound with 2-(3,4-dimethoxyphenyl)-5-{[2-(1H-indol-3-yl)ethyl]amino}-2-isopropylpentanenitrile: . The uniqueness of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((3-ethoxypropyl)pentylamino)-5-oxopentanoic acid lies in its specific functional groups and the resulting chemical properties, which differentiate it from other similar compounds.
Properties
CAS No. |
111106-12-8 |
|---|---|
Molecular Formula |
C22H32Cl2N2O5 |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-ethoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O5/c1-3-5-6-12-26(13-7-14-31-4-2)22(30)19(10-11-20(27)28)25-21(29)16-8-9-17(23)18(24)15-16/h8-9,15,19H,3-7,10-14H2,1-2H3,(H,25,29)(H,27,28) |
InChI Key |
OHVYCIRMTMPPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCOCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


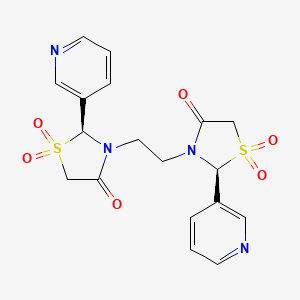
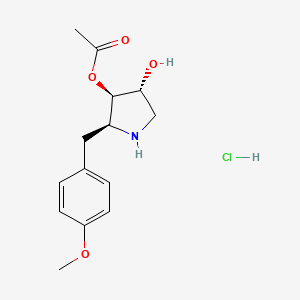
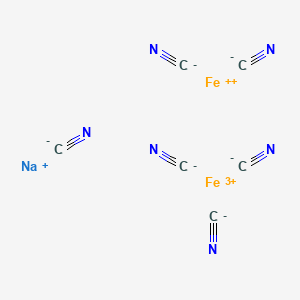


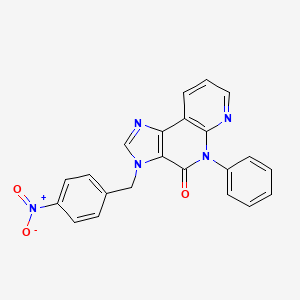
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)
